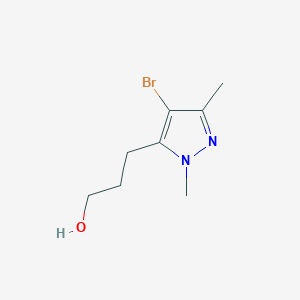

3-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-YL)propan-1-OL

描述

属性

分子式 |

C8H13BrN2O |

|---|---|

分子量 |

233.11 g/mol |

IUPAC 名称 |

3-(4-bromo-2,5-dimethylpyrazol-3-yl)propan-1-ol |

InChI |

InChI=1S/C8H13BrN2O/c1-6-8(9)7(4-3-5-12)11(2)10-6/h12H,3-5H2,1-2H3 |

InChI 键 |

YWFOVZMCFLVZGI-UHFFFAOYSA-N |

规范 SMILES |

CC1=NN(C(=C1Br)CCCO)C |

产品来源 |

United States |

准备方法

General Strategy

The core pyrazole ring, substituted with bromine and methyl groups at specific positions, can be synthesized via cyclocondensation of suitable hydrazines with 1,3-dicarbonyl compounds. This approach is well-established and offers regioselectivity controls, as discussed in patent literature (WO2009135808A2) and synthetic reviews.

Key Reactions

- Condensation of hydrazines with 1,3-dicarbonyl compounds : The formation of 4,5-dihydro-1H-pyrazoles, which are then oxidized or aromatized to pyrazoles.

- Use of substituted hydrazines : For instance, 4-bromo-3,5-dimethylhydrazine derivatives react with 1,3-dicarbonyl compounds to afford the desired brominated methylpyrazoles.

Specific Methodology

- Starting materials : 4-bromo-3,5-dimethylhydrazine derivatives and suitable β-ketoesters or diketones.

- Reaction conditions : Typically carried out in polar solvents like ethanol or acetic acid at ambient or slightly elevated temperatures (20–80°C).

- Outcome : Formation of 4-bromo-3,5-dimethyl-1H-pyrazole derivatives with high regioselectivity and yields of approximately 74–84%, as reported in recent studies.

Functionalization to Introduce the Propanol Side Chain

Halogenation and Side-Chain Attachment

- Preparation of 3-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)propanenitrile :

- The nitrile derivative can be synthesized via nucleophilic substitution reactions involving halogenated pyrazoles with appropriate propanenitrile precursors.

- Reaction conditions : Nucleophilic substitution in polar aprotic solvents like DMF or DMSO at elevated temperatures (80–120°C).

Hydrolysis to Alcohol

- The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding primary alcohol, 3-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)propan-1-ol .

- Hydrolysis conditions :

- Acidic hydrolysis: Reflux in dilute hydrochloric acid.

- Basic hydrolysis: Reflux in aqueous sodium hydroxide solution.

- Reaction times vary from 4 to 24 hours, depending on conditions.

Alternative Pathways

- Direct alkylation of the pyrazole core with 3-bromopropanol derivatives, followed by purification, can also be employed, especially when aiming for regioselectivity and high yield.

Specific Synthetic Route Based on Literature Data

| Step | Description | Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| 1 | Cyclocondensation of 4-bromo-3,5-dimethylhydrazine with β-ketoesters | Hydrazine derivative + β-ketoester, ethanol/acetic acid, room temperature to 80°C | ~75–85% yield |

| 2 | Oxidation/aromatization to pyrazole | Air oxidation or mild oxidants | High regioselectivity |

| 3 | Nucleophilic substitution to attach propanenitrile | Pyrazole derivative + 3-bromopropanenitrile, DMSO, 80–120°C | ~70–80% yield |

| 4 | Hydrolysis of nitrile to alcohol | Acidic or basic hydrolysis, reflux | ~85–90% yield |

Spectral and Purification Data

- Spectral confirmation : IR, $$ ^1H $$-NMR, and $$ ^13C $$-NMR spectra confirm the structure, with characteristic peaks for the pyrazole ring, bromine substituents, and the propanol side chain.

- Purification : Crystallization or column chromatography ensures high purity, essential for subsequent biological or pharmacological evaluations.

Summary of Key Literature Findings

- Patent WO2009135808A2 describes regioselective synthesis of substituted pyrazoles using hydrazone intermediates, emphasizing high yields and selectivity.

- Research articles highlight the use of hydrazines and β-ketonitriles, with hydrolysis steps converting nitrile groups into alcohols.

- Spectroscopic data from multiple studies confirm the structural integrity of intermediates and final products, ensuring reproducibility.

化学反应分析

Types of Reactions

3-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-YL)propan-1-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The bromine atom can be reduced to form a hydrogen atom.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 3-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-YL)propanal.

Reduction: Formation of 3-(1,3-dimethyl-1H-pyrazol-5-YL)propan-1-OL.

Substitution: Formation of 3-(4-Amino-1,3-dimethyl-1H-pyrazol-5-YL)propan-1-OL or 3-(4-Methylthio-1,3-dimethyl-1H-pyrazol-5-YL)propan-1-OL.

科学研究应用

3-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-YL)propan-1-OL has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: Utilized in the development of new materials with specific properties.

作用机制

The mechanism of action of 3-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-YL)propan-1-OL involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

3-(4-Bromo-1-ethyl-3-methyl-1H-pyrazol-5-yl)propan-1-ol (CAS: 1493500-28-9)

Structural Differences :

Key Implications :

- Steric effects at the 1-position may alter reactivity in substitution reactions.

3-[4-Bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanoic Acid

Structural Differences :

- Pyrazole substituents : 5-Methyl and 3-trifluoromethyl groups vs. 1,3-dimethyl in the target.

- Functional group: Propanoic acid replaces propanol .

Key Implications :

- The trifluoromethyl group is electron-withdrawing, increasing acidity (pKa ~1–3 for carboxylic acid vs. ~15–16 for alcohol).

- Ionizable carboxylic acid enhances solubility in polar solvents but may reduce blood-brain barrier penetration.

4-(4-Bromo-3-(4-chlorophenyl)-1H-pyrazol-1-yl)benzenesulfonamide (Compound 17)

Structural Differences :

Key Implications :

- Sulfonamide group introduces hydrogen-bonding capacity, increasing melting point (129–130°C) and crystalline stability.

- Bulky substituents likely reduce metabolic clearance but improve target binding in enzyme inhibition (e.g., cyclooxygenase).

4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one (Example 5.23)

Structural Differences :

- Pyrazole substituents : Bromomethyl and 4'-chlorophenyl groups vs. dimethyl.

- Functional group: Ketone replaces propanol .

Key Implications :

- Bromomethyl enhances reactivity in nucleophilic substitutions (e.g., Suzuki coupling).

3-(6-Bromobenzo[d-1,3]dioxol-5-yl)propan-1-ol

Structural Differences :

Key Implications :

- Benzodioxole’s lipophilic nature improves lipid solubility but may reduce specificity in target binding.

- Propanol moiety retains polarity, enabling formulation in aqueous vehicles.

Research Findings and Implications

生物活性

3-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-YL)propan-1-OL is a compound with notable biological activity, particularly in pharmacological contexts. This article examines its biological properties, structure-activity relationships (SAR), and relevant case studies to provide a comprehensive overview of its potential applications.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₃BrN₂O |

| Molecular Weight | 233.11 g/mol |

| CAS Number | 1487829-50-4 |

| InChI Key | Not available |

Antimicrobial Properties

Research indicates that compounds containing pyrazole moieties exhibit significant antimicrobial activities. For instance, studies have shown that similar pyrazole derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the bromo substituent is believed to enhance this activity by increasing lipophilicity, facilitating better membrane penetration .

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties. A related compound demonstrated efficacy in inhibiting cancer cell proliferation in vitro, particularly against breast and colon cancer cell lines. The mechanism appears to involve induction of apoptosis and cell cycle arrest .

Neuroprotective Effects

Emerging evidence suggests that pyrazole derivatives can have neuroprotective effects. In animal models, compounds similar to this compound have been shown to reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially attributed to its structural features:

- Bromo Group : Enhances lipophilicity and may improve binding affinity to biological targets.

- Dimethyl Substitution : Provides steric bulk that can influence receptor interaction and selectivity.

- Hydroxyl Group : May facilitate hydrogen bonding interactions with target proteins.

Study 1: Antimicrobial Efficacy

In a controlled study, derivatives of the compound were tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting promising antimicrobial potential .

Study 2: Anticancer Activity

A study focused on the effects of related pyrazole compounds on human breast cancer cells (MCF-7). Results showed a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment .

常见问题

Q. Table 1: Representative Reaction Conditions

| Step | Solvent | Temperature | Time (hr) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Diazomethane coupling | Dichloromethane | –20°C to –15°C | 40–48 | ~60–75 | |

| Purification | Ethyl acetate/hexane | Ambient | – | – | |

| Recrystallization | DMF-EtOH (1:1) | Reflux | 2 | >85 |

How can spectroscopic techniques confirm the structural integrity of this compound?

Basic Research Question

- FT-IR : Identify functional groups via key peaks (e.g., ~1650 cm⁻¹ for C=O stretching in analogous compounds) .

- ¹H NMR : Methyl groups on the pyrazole ring appear as singlets (δ 2.50–2.69 ppm). The bromine substituent deshields adjacent protons, shifting aromatic protons to δ 7.55–8.97 ppm .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) around m/z 277 (C₉H₁₄BrN₂O) confirm molecular weight .

What computational methods are recommended for analyzing the electronic properties of this compound?

Advanced Research Question

- Wavefunction Analysis : Use Multiwfn to calculate electron localization functions (ELF) and electrostatic potential (ESP) maps. This identifies nucleophilic/electrophilic regions .

- Quantum Chemical Modeling : Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts HOMO-LUMO gaps and charge distribution. Compare results with Gaussian or ORCA software .

- Topology Analysis : Multiwfn’s basin integration quantifies electron density at bond critical points (e.g., Br-C bonds) .

How should researchers resolve crystallographic data discrepancies during structural refinement?

Advanced Research Question

- Software Tools : SHELXL refines structures using high-resolution data. For twinned crystals, use TWIN/BASF commands in SHELX .

- Data Validation : Check for outliers in residual density maps. Adjust absorption corrections (SADABS) or use OLEX2 for graphical validation .

- Example Workflow :

What side reactions occur during synthesis, and how can they be mitigated?

Basic Research Question

- Common Byproducts :

- Purification Strategies :

Which force fields and docking algorithms are optimal for molecular docking studies?

Advanced Research Question

- Force Fields : AMBER or CHARMM for pyrazole-protein interactions due to accurate torsional parameters .

- Docking Software : AutoDock Vina or Schrödinger Glide. Validate with RMSD < 2.0 Å between docked and crystallographic poses.

- Parameterization : Assign RESP charges (via Gaussian) for bromine atoms to improve electrostatic accuracy .

Q. Table 2: Docking Performance Comparison

| Software | Scoring Function | RMSD (Å) | Reference |

|---|---|---|---|

| AutoDock Vina | Vina | 1.8 | |

| Glide | XP | 1.5 |

How can electron density topology analysis elucidate intermolecular interactions?

Advanced Research Question

- Multiwfn Analysis : Generate Laplacian (∇²ρ) and bond critical points (BCPs) to classify interactions (e.g., Br···H hydrogen bonds) .

- Visualization : Overlay topology results with ORTEP-3 diagrams to correlate density features with crystal packing .

What strategies resolve stereochemical ambiguities in this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。